o-(Isopropylamino)benzamide
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Overview
Description
2-(Propan-2-ylamino)benzamide is an organic compound with the molecular formula C10H14N2O It is a benzamide derivative where the amine group is substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propan-2-ylamino)benzamide typically involves the condensation of benzoic acids with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of catalysts such as polyphosphoric acid can enhance the efficiency of these reactions . Additionally, the use of ultrasonic irradiation and green catalysts is gaining popularity due to their environmental benefits and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-ylamino)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) is commonly used for bromination at the benzylic position.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Scientific Research Applications
2-(Propan-2-ylamino)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(propan-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways. While detailed studies on this specific compound are limited, benzamide derivatives generally act by inhibiting enzymes or interacting with receptors involved in various biological processes . For example, benzamidine, a related compound, inhibits serine proteases and other enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzamidine: Known for its enzyme inhibitory properties.
2,3-Dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Also known for its biological activities.
Uniqueness
2-(Propan-2-ylamino)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzamide derivatives. Its isopropylamino group may influence its interaction with biological targets and its overall stability.
Properties
CAS No. |
5363-32-6 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-(propan-2-ylamino)benzamide |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7,12H,1-2H3,(H2,11,13) |
InChI Key |
HFZWIOMMCVHMSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1C(=O)N |
Origin of Product |
United States |
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